molecular formula C8H4BrF6NO B1407876 2-Bromo-6-(1,1,1,3,3,3-hexafluoropropan-2-yloxy)pyridine CAS No. 1707391-21-6

2-Bromo-6-(1,1,1,3,3,3-hexafluoropropan-2-yloxy)pyridine

Cat. No.: B1407876
CAS No.: 1707391-21-6
M. Wt: 324.02 g/mol
InChI Key: CKLXQJYUDICHJK-UHFFFAOYSA-N
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Description

2-Bromo-6-(1,1,1,3,3,3-hexafluoropropan-2-yloxy)pyridine is an organic compound with the molecular formula C8H4BrF6NO. It is a derivative of pyridine, where the hydrogen atoms at positions 2 and 6 are substituted with a bromine atom and a 1,1,1,3,3,3-hexafluoropropan-2-yloxy group, respectively

Preparation Methods

The synthesis of 2-Bromo-6-(1,1,1,3,3,3-hexafluoropropan-2-yloxy)pyridine typically involves the following steps:

Chemical Reactions Analysis

2-Bromo-6-(1,1,1,3,3,3-hexafluoropropan-2-yloxy)pyridine undergoes various types of chemical reactions:

Scientific Research Applications

2-Bromo-6-(1,1,1,3,3,3-hexafluoropropan-2-yloxy)pyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Bromo-6-(1,1,1,3,3,3-hexafluoropropan-2-yloxy)pyridine involves its interaction with specific molecular targets. The bromine atom and the hexafluoropropan-2-yloxy group can participate in various chemical interactions, influencing the compound’s reactivity and binding affinity. These interactions can modulate the activity of enzymes or receptors, leading to the desired biological effects .

Comparison with Similar Compounds

2-Bromo-6-(1,1,1,3,3,3-hexafluoropropan-2-yloxy)pyridine can be compared with other bromopyridine derivatives:

These comparisons highlight the unique properties of this compound, particularly its steric hindrance and electronic effects due to the hexafluoropropan-2-yloxy group.

Properties

IUPAC Name

2-bromo-6-(1,1,1,3,3,3-hexafluoropropan-2-yloxy)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4BrF6NO/c9-4-2-1-3-5(16-4)17-6(7(10,11)12)8(13,14)15/h1-3,6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKLXQJYUDICHJK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1)Br)OC(C(F)(F)F)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4BrF6NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-Bromo-6-(1,1,1,3,3,3-hexafluoropropan-2-yloxy)pyridine
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2-Bromo-6-(1,1,1,3,3,3-hexafluoropropan-2-yloxy)pyridine
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2-Bromo-6-(1,1,1,3,3,3-hexafluoropropan-2-yloxy)pyridine
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2-Bromo-6-(1,1,1,3,3,3-hexafluoropropan-2-yloxy)pyridine
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2-Bromo-6-(1,1,1,3,3,3-hexafluoropropan-2-yloxy)pyridine
Reactant of Route 6
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2-Bromo-6-(1,1,1,3,3,3-hexafluoropropan-2-yloxy)pyridine

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